molecular formula C10H14N4O B3228851 5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 126993-23-5

5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No. B3228851
CAS RN: 126993-23-5
M. Wt: 206.24 g/mol
InChI Key: GKKRBDVJQSQYFT-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

These diverse applications highlight the multifaceted nature of HTQ and underscore its potential for further scientific exploration. Keep in mind that ongoing research will likely uncover additional uses and mechanisms related to this intriguing compound . If you’d like more details on any specific area, feel free to ask!

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound are usually determined through toxicology studies. This includes understanding its toxicity, potential health effects, and necessary safety precautions .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new methods of synthesizing the compound .

properties

IUPAC Name

(NE)-N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-10(2)3-7-6(8(4-10)14-15)5-12-9(11)13-7/h5,15H,3-4H2,1-2H3,(H2,11,12,13)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKRBDVJQSQYFT-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=NO)C1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=NC(=NC=C2/C(=N/O)/C1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Reactant of Route 2
5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Reactant of Route 3
5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Reactant of Route 4
5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Reactant of Route 5
5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Reactant of Route 6
5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.